3-Amino-2-chloroisonicotinamide
Overview
Description
3-Amino-2-chloroisonicotinamide is a chemical compound with the CAS Number: 342899-34-7 . It has a molecular weight of 171.59 and its IUPAC name is 3-amino-2-chloroisonicotinamide .
Molecular Structure Analysis
The molecular structure of 3-Amino-2-chloroisonicotinamide contains a total of 17 bonds; 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), 1 primary amine (aromatic), and 1 Pyridine .Scientific Research Applications
Synthesis of Novel Compounds
3-Amino-2-chloroisonicotinamide plays a role in the synthesis of new chemical compounds. Bakke and Říha (2001) developed a method for preparing 3-amino-2-chloropyridines with various substituents, leading to the synthesis of an isoquinoline analogue of the reverse transcriptase inhibitor Nevirapine from 4-amino-3-chloroisoquinoline (Bakke & Říha, 2001).
Applications in Organic-Inorganic Photodiode Fabrication
Zeyada, El-Nahass, and El-Shabaan (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, including derivatives of 3-amino-2-chloroisonicotinamide. These compounds were used in the fabrication of organic–inorganic photodiode, showing potential applications in the development of efficient photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Catalysis and Biocatalysis
In the field of catalysis and biocatalysis, studies have focused on the hydrolysis of chlorinated nicotinamides using specific enzymes. Zheng et al. (2018) explored the biocatalytic hydrolysis of chlorinated nicotinamides, including 3-amino-2-chloroisonicotinamide, by a superior amidase, demonstrating its efficacy in the enzymatic production of 2-chloronicotinic acid (Zheng et al., 2018).
Electrocatalytic Synthesis
Gennaro et al. (2004) investigated the electrocatalytic synthesis of 6-aminonicotinic acid, which involves the electrochemical reduction of halides including 3-amino-2-chloroisonicotinamide. Their research focused on finding effective methods for electrosynthesis under mild conditions (Gennaro et al., 2004).
Corrosion Inhibition
In the context of corrosion inhibition, Srivastava et al. (2017) synthesized novel amino acids-based corrosion inhibitors derived from 3-amino-2-chloroisonicotinamide. These inhibitors showed high efficiency and potential applications in protecting mild steel from corrosion (Srivastava et al., 2017).
Environmental Monitoring
Essam and El-Rahman (2019) developed a 3R potentiometric membrane for environmental monitoring of Cu2+ ions in swimming water. This sensor used a derivative of 3-amino-2-chloroisonicotinamide, demonstrating its utility in real-time analysis and environmental monitoring (Essam & El-Rahman, 2019).
Safety And Hazards
properties
IUPAC Name |
3-amino-2-chloropyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-4(8)3(6(9)11)1-2-10-5/h1-2H,8H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUCBIZSYQTOAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376239 | |
Record name | 3-AMINO-2-CHLOROISONICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-chloroisonicotinamide | |
CAS RN |
342899-34-7 | |
Record name | 3-AMINO-2-CHLOROISONICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-2-chloropyridine-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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